molecular formula C22H21N3O3S B2442645 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine CAS No. 1031632-49-1

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2442645
CAS No.: 1031632-49-1
M. Wt: 407.49
InChI Key: VIJNRRXTTZKJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to improve efficiency and scalability . These methods allow for the production of significant quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activity, including its potential as an anti-tubercular agent.

    Medicine: The compound’s structure suggests potential pharmacological applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and phenylsulfonyl group are believed to play crucial roles in its biological activity. For example, it may inhibit certain enzymes or receptors, leading to its observed effects in biological systems . Detailed studies on its molecular interactions and docking studies have provided insights into its suitability for further development as a therapeutic agent .

Comparison with Similar Compounds

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

These compounds share the piperazine ring but differ in their additional functional groups and overall structure, leading to different pharmacological activities and applications .

Properties

IUPAC Name

[6-(benzenesulfonyl)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJNRRXTTZKJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.